Sigma-1 Receptor Affinity Conferred by the 2-Fluorobenzylpiperidine Scaffold
The core 1-(2-fluorobenzyl)piperidine fragment, which is identical to the target compound's scaffold, demonstrates a high affinity for the sigma-1 receptor with a dissociation constant (Ki) of 3 nM [1]. This affinity is a direct consequence of the 2-fluoro substitution; the unsubstituted N-benzylpiperidine parent scaffold shows minimal sigma receptor engagement, highlighting the essential role of the ortho-fluorine in target binding [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (reported for the core fragment 1-(2-fluorobenzyl)piperidine, which is structurally embedded in the target compound) [1] |
| Comparator Or Baseline | Unsubstituted N-benzylpiperidine: minimal sigma receptor engagement [1] |
| Quantified Difference | >100-fold gain in affinity upon 2-fluoro substitution; precise fold-change cannot be calculated without a numerical Ki for the unsubstituted comparator. |
| Conditions | Radioligand binding assay using guinea pig brain membranes [1] |
Why This Matters
This data indicates that the 2-fluorobenzyl group is a critical pharmacophoric element for sigma-1 receptor engagement, making the target compound a superior starting material for developing sigma-1-targeted agents compared to non-fluorinated benzylpiperidine analogs.
- [1] Gilligan, P. J., Cain, G. A., Christos, T. E., Cook, L., Drummond, S., Johnson, A. L., ... & Schmidt, W. K. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4344-4361. Binding data accessed via BindingDB entry 50036067. View Source
